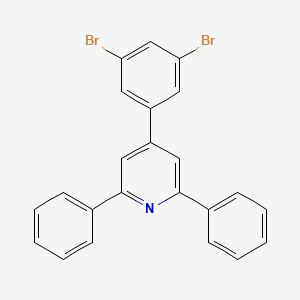

4-(3,5-Dibromophenyl)-2,6-diphenylpyridine

Description

Significance of Highly Substituted Pyridine (B92270) Derivatives in Contemporary Chemistry

Highly substituted pyridine derivatives are cornerstone building blocks in modern chemistry due to their versatile electronic properties, structural rigidity, and ability to participate in a wide array of chemical transformations. The nitrogen atom within the pyridine ring introduces a dipole moment and a site for coordination and hydrogen bonding, which distinguishes them from their carbocyclic aromatic counterparts. This unique combination of features makes them invaluable in various domains. In medicinal chemistry, the pyridine scaffold is a common feature in numerous approved drugs, where it can influence solubility, metabolic stability, and receptor binding affinity. In materials science, these derivatives are integral to the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials, owing to their tunable photophysical and electronic properties. Furthermore, their role as ligands in transition metal catalysis is well-established, where they can be tailored to fine-tune the catalytic activity and selectivity of metal centers.

The 2,6-Diphenylpyridine (B1197909) Framework: Structural Prominence and Synthetic Versatility

The 2,6-diphenylpyridine framework constitutes a sterically demanding and electronically distinct scaffold. The phenyl groups at the 2 and 6 positions are typically twisted out of the plane of the central pyridine ring, creating a non-planar, propeller-like geometry. This structural feature can be exploited to create chiral ligands or to control the packing of molecules in the solid state.

Synthetically, the most common and versatile method for accessing 2,4,6-trisubstituted pyridines, including the 2,6-diphenylpyridine framework, is the Kröhnke pyridine synthesis. This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297). labproinc.comacs.org This method is highly modular, allowing for the introduction of a wide variety of substituents at the 2, 4, and 6 positions of the pyridine ring by simply changing the starting materials. labproinc.com

Contextualization of 4-(3,5-Dibromophenyl)-2,6-diphenylpyridine within Functional Organic Materials and Ligands

The introduction of a 3,5-dibromophenyl group at the 4-position of the 2,6-diphenylpyridine scaffold in This compound adds another layer of functionality. The bromine atoms are highly significant for several reasons. Firstly, they are excellent leaving groups for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows the compound to serve as a versatile intermediate for the synthesis of more complex molecules with tailored electronic and photophysical properties.

Secondly, the presence of heavy bromine atoms can influence the photophysical properties of the molecule through the heavy-atom effect, which can promote intersystem crossing and enhance phosphorescence. This is a desirable characteristic for applications in organic electronics, such as in the development of phosphorescent emitters for OLEDs.

Thirdly, the bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular chemistry to direct the assembly of molecules into well-defined architectures. researchgate.netresearchgate.net This can be used to control the solid-state packing of materials and, consequently, their bulk properties. Therefore, this compound is positioned as a key building block for the development of advanced functional organic materials and as a versatile ligand for the construction of novel coordination complexes. The bromine substituents can enhance the properties of organic nonlinear optical materials by increasing molecular hyperpolarizabilities and promoting acentric crystal structures. nih.govwikipedia.org

Research Rationale, Scope, and Academic Relevance of the Compound

The academic relevance of This compound stems from its potential as a multifunctional platform for fundamental research and the development of new technologies. The combination of the sterically demanding and electronically tunable 2,6-diphenylpyridine framework with the synthetically versatile and functionally significant 3,5-dibromophenyl group makes this compound a prime candidate for exploration in several areas.

The research scope for this compound is broad, encompassing the synthesis of novel polymers with tailored optoelectronic properties, the design of new ligands for catalysis and sensing applications, and the investigation of its supramolecular chemistry. The ability to precisely modify the molecule at the bromine positions allows for systematic studies on structure-property relationships, which is crucial for the rational design of new functional materials. The study of such well-defined, multi-functional molecules contributes to a deeper understanding of fundamental chemical principles and paves the way for innovations in materials science and beyond.

Research Findings

Structural Data of Analogous Compounds

The crystal structures of several 4-aryl-2,6-diphenylpyridines have been determined, providing insight into the expected geometry of the target compound. The phenyl rings at the 2, 4, and 6 positions are invariably twisted with respect to the central pyridine ring due to steric hindrance.

| Compound | Molecular Formula | Crystal System | Space Group | Dihedral Angles with Pyridine Ring | Reference |

|---|---|---|---|---|---|

| 4-(4-Bromophenyl)-2,6-diphenylpyridine | C₂₃H₁₆BrN | Monoclinic | P2₁/c | Phenyl at C2: 19.56°, Phenyl at C6: 27.54°, 4-Bromophenyl at C4: 30.51° | nih.gov |

| 4-(4-Chlorophenyl)-2,6-diphenylpyridine | C₂₃H₁₆ClN | Monoclinic | P2₁/c | Phenyl at C2: 20.8°, Phenyl at C6: 22.39°, 4-Chlorophenyl at C4: 37.56° | nih.gov |

| 4-(3-Methoxyphenyl)-2,6-diphenylpyridine | C₂₄H₁₉NO | Monoclinic | I2/a | Phenyl at C2: 17.26°, Phenyl at C6: 24.50°, 3-Methoxyphenyl at C4: 56.16° | nih.gov |

Based on this data, it is expected that This compound would also adopt a non-planar conformation with significant dihedral angles between the pyridine and the three phenyl rings.

Synthesis and Potential Reactions

The synthesis of This compound would likely follow the Kröhnke pyridine synthesis. The key starting materials would be acetophenone (B1666503) (to form the 2- and 6-phenyl groups) and 3,5-dibromobenzaldehyde (B114249) (to form the 4-(3,5-dibromophenyl) group), which would react with a source of ammonia (B1221849).

The bromine atoms on the 4-phenyl substituent are reactive sites for a variety of cross-coupling reactions, making this compound a valuable intermediate.

| Reaction Type | Reactant | Catalyst/Reagent | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 4-(Aryl-substituted-phenyl)-2,6-diphenylpyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 4-(Alkynyl-substituted-phenyl)-2,6-diphenylpyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 4-(Amino-substituted-phenyl)-2,6-diphenylpyridine |

| Stille Coupling | Organostannane | Pd catalyst | 4-(Aryl/vinyl-substituted-phenyl)-2,6-diphenylpyridine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

607740-10-3 |

|---|---|

Molecular Formula |

C23H15Br2N |

Molecular Weight |

465.2 g/mol |

IUPAC Name |

4-(3,5-dibromophenyl)-2,6-diphenylpyridine |

InChI |

InChI=1S/C23H15Br2N/c24-20-11-18(12-21(25)15-20)19-13-22(16-7-3-1-4-8-16)26-23(14-19)17-9-5-2-6-10-17/h1-15H |

InChI Key |

HQRJTZFVYSVFDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,5 Dibromophenyl 2,6 Diphenylpyridine and Analogues

Overview of Established Pyridine (B92270) Synthesis Strategies Applicable to 2,4,6-Triarylpyridines

The creation of the 2,4,6-triarylpyridine scaffold can be achieved through several robust and versatile synthetic strategies. These methods generally involve the formation of the central pyridine ring from acyclic precursors or the arylation of a pre-existing pyridine core.

First reported in 1881 by Arthur Hantzsch, the Hantzsch pyridine synthesis is a classic multi-component reaction. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.orgyoutube.com

While the Hantzsch synthesis is powerful, its classical form can have drawbacks such as long reaction times and harsh conditions. wikipedia.org Modern adaptations have sought to address these issues. For instance, microwave-assisted Hantzsch synthesis has been shown to accelerate the reaction significantly. wikipedia.org Furthermore, research into greener chemistry has led to the use of aqueous micelles and ionic liquids as reaction media, often allowing the reaction to proceed at room temperature with improved yields. wikipedia.orgacsgcipr.org Direct aromatization in a one-pot synthesis can be achieved using oxidizing agents like ferric chloride or manganese dioxide. wikipedia.org

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, minimizing waste and simplifying procedures. nih.govresearchgate.net The most common MCR for synthesizing 2,4,6-triarylpyridines is a one-pot condensation of an aryl aldehyde, two equivalents of an acetophenone (B1666503) derivative, and a nitrogen source, typically ammonium acetate. orgchemres.orgtandfonline.comrasayanjournal.co.in This approach is a variation of the Chichibabin pyridine synthesis. tandfonline.com

This strategy proceeds through the initial formation of a chalcone (B49325) (an α,β-unsaturated ketone) from the reaction of the aldehyde and one equivalent of the ketone. This intermediate then reacts with a second equivalent of the ketone (in the form of an enamine) and the nitrogen source to form a 1,5-dicarbonyl intermediate, which subsequently cyclizes and aromatizes to the pyridine ring. derpharmachemica.comresearchgate.net

Numerous catalysts have been developed to improve the efficiency and selectivity of this reaction. These include:

Lewis acids and metal salts: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) has been shown to be an effective catalyst under solvent-free conditions. tandfonline.comresearchgate.net Other catalysts like TMSOTf under microwave irradiation have also been employed. nih.govrsc.org

Heterogeneous catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. Examples include cobalt-decorated magnetic hydrotalcite nanoparticles and titanium silicate (B1173343) (TS-1), which allow for environmentally friendly, solvent-free reactions. orgchemres.orgresearchgate.net

Phase-transfer catalysts: Tetrabutylammonium hydrogen sulphate (TBAHS) has been used to catalyze the reaction under solvent-free conditions at elevated temperatures. rasayanjournal.co.in

The primary advantage of these MCRs is their operational simplicity and ability to generate diverse libraries of triarylpyridines by simply varying the starting aldehyde and ketone. nih.govrasayanjournal.co.in

Instead of building the pyridine ring from scratch, an alternative approach is to introduce aryl groups onto a pre-formed pyridine or chloropyridine core using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose, involving the coupling of an organoboron compound (boronic acid or ester) with a halide. nih.govnih.gov

For the synthesis of 2,4,6-triarylpyridines, this can be accomplished by:

Sequential Arylation: Starting with a polyhalogenated pyridine, such as 2,3,5,6-tetrachloropyridine, site-selective Suzuki-Miyaura reactions can introduce aryl groups one by one by carefully controlling the reaction conditions and stoichiometry of the boronic acid. researchgate.net

Coupling with Pyridyl Nucleophiles: A pre-functionalized pyridyl boronic acid or ester can be coupled with aryl halides. nih.gov This method is effective but can be challenging due to the potential for slow transmetalation and protodeboronation of the electron-deficient heteroaryl boron reagents. nih.gov Specialized ligands and reaction conditions have been developed to overcome these difficulties. nih.govnih.govclaremont.edu

Other transition metals like rhodium, iridium, and copper have also been used in C-H activation strategies to directly arylate the pyridine ring, offering an atom-economical alternative to cross-coupling with halides. rsc.orgnih.govnih.gov

Detailed Synthetic Routes to 4-(3,5-Dibromophenyl)-2,6-diphenylpyridine

The most direct and widely applicable method for synthesizing this compound is the one-pot, three-component reaction.

The synthesis relies on three commercially available or readily synthesized starting materials:

| Building Block | Structure | Role |

| 3,5-Dibromobenzaldehyde (B114249) | Provides the C4-aryl group and the C4 carbon of the pyridine ring. | |

| Acetophenone | Provides the phenyl groups at C2 and C6, as well as the remaining carbon atoms (C2, C3, C5, C6) of the pyridine ring. Two equivalents are required. | |

| Ammonium Acetate (NH₄OAc) | Acts as the nitrogen source for the pyridine ring. |

The key intermediate in this reaction pathway is the chalcone, (E)-1,3-diphenylprop-2-en-1-one , and its substituted analogue formed in situ. The formation of chalcones typically occurs via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone. researchgate.netrsc.orgtsijournals.com In the context of the one-pot pyridine synthesis, the first step is the condensation of 3,5-dibromobenzaldehyde with one molecule of acetophenone.

A general and efficient procedure involves the one-pot condensation of the three building blocks, often promoted by a catalyst.

General Procedure: A mixture of 3,5-dibromobenzaldehyde (1 mmol), acetophenone (2 mmol), and a nitrogen source such as ammonium acetate (e.g., 3 mmol) are heated, often in the presence of a catalyst and sometimes under solvent-free conditions. tandfonline.comrasayanjournal.co.in

The reaction proceeds via the following proposed mechanism:

Formation of an enamine from acetophenone and ammonium acetate.

Claisen-Schmidt condensation of 3,5-dibromobenzaldehyde with a molecule of acetophenone to form the α,β-unsaturated ketone intermediate (a chalcone).

Michael addition of the enamine to the chalcone intermediate.

Cyclization and subsequent dehydration/oxidation to yield the final aromatic pyridine product. researchgate.net

Various catalytic systems have been optimized for this type of transformation, as shown in the table below. While these examples use different aldehydes, the principles are directly applicable to the synthesis of the target compound.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| CoCl₂·6H₂O | Solvent-free, 110 °C, 4 hours | Efficient, recyclable catalyst, good yields. | tandfonline.com |

| TMSOTf / HMDS | Toluene, Microwave, 150 °C, 0.5 hours | Very fast reaction times, selective. | nih.govrsc.org |

| Fe₃O₄/HT-Co Nanoparticles | Solvent-free, reflux, 1 hour | Magnetically recoverable catalyst, eco-friendly. | orgchemres.org |

| Tetrabutylammonium Hydrogen Sulphate (TBAHS) | Solvent-free, 120 °C, 5-6 hours | Inexpensive, readily available catalyst. | rasayanjournal.co.in |

After the reaction is complete, the workup typically involves cooling the mixture, adding a solvent like ethanol (B145695) or pouring the mixture into ice water to precipitate the crude product. tandfonline.comrasayanjournal.co.in The solid is then collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane (B109758)/hexane or ethanol) to yield pure this compound. nih.govresearchgate.net

Mechanistic Insights into the Cyclization and Functionalization Steps

The core of pyridine synthesis lies in the cyclization and subsequent aromatization steps. The mechanisms of these transformations are crucial for understanding and optimizing the reaction conditions.

Kröhnke Pyridine Synthesis Mechanism: The mechanism of the Kröhnke synthesis begins with the enolization of an α-pyridinium methyl ketone. This is followed by a 1,4-addition (Michael addition) to an α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate after tautomerization. wikipedia.org The addition of ammonia or an ammonia source leads to the formation of an imine, which then undergoes deprotonation to an enamine. wikipedia.org This enamine subsequently cyclizes onto the remaining carbonyl group. The final steps involve the elimination of the pyridinium (B92312) cation and a molecule of water to achieve aromatization, yielding the substituted pyridine. wikipedia.org

Hantzsch Pyridine Synthesis Mechanism: The Hantzsch synthesis is believed to proceed through several potential pathways. A widely accepted mechanism involves the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester. organic-chemistry.org Separately, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. wikipedia.org These two intermediates then combine in a Michael-type addition. Subsequent cyclization and dehydration/oxidation lead to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

Comparative Analysis of Synthetic Efficiencies, Selectivity, and Atom Economy

A comparative look at the primary synthetic routes for polysubstituted pyridines highlights their respective advantages and disadvantages in terms of efficiency, selectivity, and atom economy.

| Synthetic Method | General Efficiency | Selectivity | Atom Economy | Key Features |

| Kröhnke Pyridine Synthesis | Moderate to good yields. wikipedia.org | Generally good regioselectivity based on the structure of the reactants. | Moderate, as it involves the use and subsequent elimination of a pyridine leaving group. | Highly versatile for a wide range of substituted pyridines. researchgate.netwikipedia.org |

| Hantzsch Pyridine Synthesis | Often provides good to high yields. wikipedia.org | Excellent regioselectivity inherent to the multicomponent nature of the reaction. | High, as it is a multicomponent reaction where most atoms from the reactants are incorporated into the final product. wikipedia.org | A well-established and reliable method, particularly for symmetrically substituted dihydropyridines and pyridines. chemtube3d.comacs.org |

| One-Pot Methodologies | Can achieve good to excellent yields, often under mild conditions. organic-chemistry.orgorganic-chemistry.org | Can offer high regiocontrol, depending on the specific reaction design. core.ac.ukorganic-chemistry.org | Generally high, as they are often multicomponent reactions that minimize waste by avoiding the isolation of intermediates. organic-chemistry.org | Offers increased operational simplicity and can be more environmentally friendly. organic-chemistry.org |

The Hantzsch synthesis and modern one-pot reactions generally exhibit higher atom economy compared to the Kröhnke synthesis due to their multicomponent nature. wikipedia.orgorganic-chemistry.org The selectivity of the Kröhnke synthesis is dictated by the specific structures of the Michael donor and acceptor. In contrast, the Hantzsch synthesis inherently provides a specific substitution pattern on the pyridine ring. One-pot reactions are designed to control regiochemistry through the specific sequence of reactions in the cascade. core.ac.ukorganic-chemistry.org

Scalability and Sustainable Synthetic Approaches

The scalability and sustainability of synthetic routes are critical considerations for practical applications.

The development of one-pot syntheses represents a significant step towards more sustainable chemical processes. By reducing the number of separate reaction and purification steps, these methods save time, energy, and materials, which aligns with the principles of green chemistry. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating pyridine synthesis. Microwave irradiation can lead to shorter reaction times and, in some cases, improved yields, particularly in the Hantzs.ch synthesis and related domino reactions. nih.gov The use of solvent-free conditions or more environmentally benign solvents like water, sometimes in combination with micellar catalysis, further enhances the sustainability of these methods. wikipedia.orgnih.gov

For the Kröhnke synthesis, a solvent-free variation has been developed for the preparation of triarylpyridines, demonstrating a move towards greener reaction conditions. wikipedia.org Similarly, the use of solid acid catalysts in related pyrimidine (B1678525) syntheses can simplify purification and reduce waste compared to traditional acid catalysts. google.com

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive Assignment of Proton (¹H) and Carbon (¹³C) Resonances:No published ¹H or ¹³C NMR spectra or assigned chemical shift data for this specific compound could be located.

Further research and publication of the synthesis and characterization of 4-(3,5-Dibromophenyl)-2,6-diphenylpyridine are required to provide the data necessary to fulfill this request.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete structural framework of this compound in solution. A suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, would be employed to piece together the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the phenyl and pyridine (B92270) rings, allowing for the assignment of protons within each aromatic system. creative-biostructure.comyoutube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. creative-biostructure.comemerypharma.com This is crucial for assigning the ¹³C signals corresponding to protonated carbons in all three ring systems of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. creative-biostructure.com This is vital for determining the preferred conformation (dihedral angles) of the molecule in solution. NOESY cross-peaks would be expected between the ortho-protons of the 2,6-diphenyl rings and the meta-protons of the pyridine ring, providing insight into the rotational orientation of these phenyl groups relative to the central pyridine core.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | Correlations between adjacent protons on each of the three phenyl/pyridine rings. | Establishes proton connectivity within each aromatic ring system. |

| HSQC | ¹H – ¹³C (¹J) | Cross-peaks between each aromatic proton and its directly bonded carbon. | Assigns protonated carbons in the ¹³C spectrum. |

| HMBC | ¹H – ¹³C (²⁻³J) | - Protons on 2,6-diphenyl rings to pyridine carbons.- Protons on pyridine ring to dibromophenyl ring carbon.- Protons on dibromophenyl ring to pyridine carbon. | Confirms the connectivity between the separate ring systems. |

| NOESY | ¹H – ¹H (through-space) | Cross-peaks between ortho-protons of the 2,6-diphenyl rings and the meta-protons of the pyridine ring. | Provides information on the spatial arrangement and preferred conformation of the rings. |

Solid-State NMR Investigations for Conformational Studies in Non-Solution States

While solution-state NMR reveals the structure of the solvated molecule, solid-state NMR (ssNMR) provides invaluable information about the molecular conformation and packing in the crystalline or amorphous solid state. nih.govresearchgate.net In the solid state, molecular motions are restricted, and NMR signals are influenced by factors such as crystal packing and polymorphism, which are averaged out in solution. researchgate.netnih.gov

For this compound, ssNMR could be used to:

Determine Conformational Differences: Compare the dihedral angles between the phenyl and pyridine rings in the solid state versus the solution state. Crystal packing forces can lead to a different, more rigid conformation than what is observed in solution. nih.gov

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism. nih.govresearchgate.net

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide insights into the proximity of different molecular segments, revealing details about the intermolecular packing arrangement in the crystal lattice. kpi.ua

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the specific chemical bonds and functional groups present, providing a molecular fingerprint.

Assignment of Characteristic Vibrational Modes of the Pyridine and Phenyl Moieties

The FTIR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts: the central pyridine ring, the two phenyl substituents, and the dibromophenyl group. The assignment of these bands can be made based on established literature values for similar substituted aromatic systems. nih.govnih.govrsc.org

Key vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N Ring Stretching: These vibrations, characteristic of the aromatic rings, appear in the 1600-1400 cm⁻¹ range. The exact positions are sensitive to substitution patterns.

In-plane C-H Bending: Found in the 1300-1000 cm⁻¹ region.

Out-of-plane C-H Bending: These modes appear below 900 cm⁻¹ and are highly characteristic of the substitution pattern on the aromatic rings.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹.

Table 2: Assignment of Major Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Moiety |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl, Pyridine, Dibromophenyl |

| C=C / C=N Ring Stretch | 1610 - 1570 | Pyridine, Phenyl |

| C=C Ring Stretch | 1550 - 1400 | Phenyl, Dibromophenyl |

| In-plane C-H Bend | 1300 - 1000 | Phenyl, Pyridine |

| Out-of-plane C-H Bend | 900 - 675 | Phenyl, Pyridine, Dibromophenyl |

| C-Br Stretch | 600 - 500 | Dibromophenyl |

Analysis of Bond Stretches and Bending Modes Relevant to Electronic Structure

The vibrational frequencies of the pyridine and phenyl rings are not static; they are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine atoms on the dibromophenyl ring, and the electronic interplay between the diphenyl groups and the nitrogen-containing pyridine ring, can cause subtle shifts in the positions and intensities of the vibrational bands. For example, the pyridine ring "breathing" modes are known to be sensitive to electronic perturbations at the 4-position. Analysis of these shifts can provide qualitative insights into the ground-state electron distribution and conjugation within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of a molecule's mass, which serves to confirm its elemental composition.

Precise Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula C₂₃H₁₅Br₂N. eurl-pesticides.eu The calculated exact mass for the neutral molecule and its protonated form ([M+H]⁺) are critical benchmarks.

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic cluster of peaks for the molecular ion:

An M peak (containing two ⁷⁹Br atoms).

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), which is approximately twice the intensity of the M peak.

An M+4 peak (containing two ⁸¹Br atoms), which is approximately the same intensity as the M peak.

This distinctive 1:2:1 isotopic signature is definitive proof of the presence of two bromine atoms in the molecule.

Table 3: High-Resolution Mass Spectrometry Data for C₂₃H₁₅Br₂N

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Key Isotopic Peaks (Relative Intensity) |

| [M] | C₂₃H₁₅⁷⁹Br₂N | 462.9571 | M (100%), M+2 (~197%), M+4 (~97%) |

| [M+H]⁺ | C₂₃H₁₆⁷⁹Br₂N⁺ | 463.9649 | [M+H]⁺ (100%), [M+H+2]⁺ (~197%), [M+H+4]⁺ (~97%) |

Fragmentation Pattern Analysis for Structural Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For a complex molecule such as this compound, analysis of its fragmentation pattern provides invaluable information for structural verification, confirming the presence and connectivity of its constituent parts: the central diphenylpyridine core and the dibromophenyl substituent.

While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, a theoretical fragmentation pattern can be postulated based on the inherent stability of the aromatic systems and the known fragmentation behaviors of substituted pyridines and aryl halides under mass spectrometric conditions, typically using Electron Ionization (EI).

Upon ionization, the molecule is expected to form a molecular ion (M⁺˙), which will be readily identifiable due to the characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M⁺˙, [M+2]⁺˙, and [M+4]⁺˙). The subsequent fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.

The primary fragmentation pathways are expected to involve cleavages at the C-C bonds connecting the phenyl and dibromophenyl rings to the central pyridine ring, as well as the loss of bromine atoms. The stability of the pyridine and benzene rings means that fragmentation of the rings themselves will be less favorable.

Key expected fragmentation processes include:

Loss of Bromine: The initial fragmentation is likely to involve the loss of one or both bromine atoms. The cleavage of a C-Br bond can occur, leading to the formation of [M-Br]⁺ and [M-2Br]⁺ ions. These peaks would be significant in the mass spectrum and would help to confirm the presence of two bromine atoms.

Cleavage of Phenyl Groups: The bonds connecting the two phenyl groups at positions 2 and 6 of the pyridine ring are susceptible to cleavage. This would result in the loss of a phenyl radical (C₆H₅˙) to form an [M-C₆H₅]⁺ ion, or the loss of a neutral benzene molecule.

Cleavage of the Dibromophenyl Group: The C-C bond between the pyridine ring and the 3,5-dibromophenyl group can also break. This would lead to the formation of a highly stable diphenylpyridine cation or a dibromophenyl cation.

Ring Fragmentation: Although less common for aromatic systems, some fragmentation of the pyridine or benzene rings could occur at higher energies, leading to smaller fragment ions.

The analysis of these fragmentation pathways allows for a detailed verification of the molecular structure. The presence of the dibromophenyl group is confirmed by the initial loss of bromine atoms and the observation of the characteristic isotopic pattern. The diphenylpyridine core is confirmed by fragments corresponding to the loss of the dibromophenyl group and the subsequent fragmentation of the remaining structure.

The following interactive data table summarizes the plausible key fragments, their mass-to-charge ratio (m/z), and the proposed structural formula for this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br).

| Proposed Fragment Ion | m/z (approx.) | Proposed Structure |

|---|---|---|

| [M]⁺˙ (Molecular Ion) | 465 | [C₂₃H₁₅Br₂N]⁺˙ |

| [M-Br]⁺ | 386 | [C₂₃H₁₅BrN]⁺ |

| [M-2Br]⁺ | 307 | [C₂₃H₁₅N]⁺ |

| [M-C₆H₅]⁺ | 388 | [C₁₇H₁₀Br₂N]⁺ |

| [C₁₇H₁₂N]⁺ (Diphenylpyridine cation) | 230 | [C₁₇H₁₂N]⁺ |

| [C₆H₃Br₂]⁺ (Dibromophenyl cation) | 235 | [C₆H₃Br₂]⁺ |

| [C₅H₅N]⁺˙ (Pyridine radical cation) | 79 | [C₅H₅N]⁺˙ |

| [C₆H₅]⁺ (Phenyl cation) | 77 | [C₆H₅]⁺ |

This detailed analysis of the fragmentation pattern serves as a crucial method for the unequivocal structural verification of this compound, complementing data obtained from other spectroscopic techniques such as NMR and IR spectroscopy.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . Despite the existence of detailed computational studies for structurally similar molecules, this specific compound appears to have not yet been the subject of in-depth analysis using methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For substituted pyridine derivatives, these methods are often employed to elucidate their structural, electronic, and dynamic properties, which are crucial for applications in materials science and medicinal chemistry. However, specific data on the geometry, electronic structure, and conformational flexibility of this compound is not present in the reviewed literature.

Similarly, while general methodologies for predicting spectroscopic parameters like NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra using DFT are well-established, their specific application to this compound has not been reported. Such predictive studies are vital for complementing experimental characterization and aiding in the rational design of new materials with tailored properties.

Furthermore, no molecular dynamics simulations have been published that would describe the dynamic behavior and conformational landscape of this compound in a solution, which is essential for understanding its behavior in a non-crystalline environment.

Theoretical and Computational Investigations of 4 3,5 Dibromophenyl 2,6 Diphenylpyridine

Molecular Dynamics (MD) Simulations

Study of Intermolecular Interactions and Aggregation Tendencies

Furthermore, the two bromine atoms on the 3,5-positions of the phenyl ring are expected to be key players in directing the supramolecular assembly through halogen bonding. Halogen bonds (C-Br···N, C-Br···π) are directional interactions that can significantly influence crystal packing. Studies on other brominated organic compounds have highlighted the importance of C-H···Br and Br···Br interactions in the solid state. mdpi.com The electron-rich π systems of the phenyl and pyridine (B92270) rings can also act as halogen bond acceptors.

Table 1: Illustrative Dihedral Angles in an Analogous Compound

| Interacting Rings | Dihedral Angle (°) | Reference |

| Pyridine and 2-Phenyl Ring | 19.56 | nih.govresearchgate.net |

| Pyridine and 6-Phenyl Ring | 27.54 | nih.govresearchgate.net |

| Pyridine and 4-(4-Bromophenyl) Ring | 30.51 | nih.govresearchgate.net |

This data is for 4-(4-Bromophenyl)-2,6-diphenylpyridine and is presented as an illustrative example.

Quantum Chemistry Calculations

Quantum chemistry calculations are instrumental in elucidating the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for such investigations, providing a good balance between accuracy and computational cost.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are powerful tools for predicting the chemical reactivity and stability of a molecule. These indices include ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index.

For a molecule like 4-(3,5-Dibromophenyl)-2,6-diphenylpyridine, the distribution of HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the electron-rich diphenylpyridine core, while the LUMO may have significant contributions from the electron-withdrawing dibromophenyl substituent. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

The regioselectivity of reactions involving this compound can be predicted by analyzing the local reactivity descriptors, such as the Fukui functions or the molecular electrostatic potential (MEP). The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of how it would interact with other reagents.

Table 2: Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | (μ2) / (2η) | Propensity to accept electrons. |

These are conceptual descriptors that would be calculated using the HOMO and LUMO energies from a quantum chemical calculation.

Computational chemistry provides a framework for exploring the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By locating and characterizing the transition states (TS) connecting reactants to products, one can determine the activation energies and reaction pathways.

For this compound, transition state calculations could be employed to study various reactions, such as electrophilic aromatic substitution on one of the phenyl rings or nucleophilic addition to the pyridine ring. These calculations would involve optimizing the geometry of the transition state structure and performing frequency calculations to confirm that it is a true first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency).

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction barrier, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This approach is invaluable for understanding the reactivity of complex molecules and for designing new synthetic routes.

Research Applications and Functionalization Strategies in Materials Science and Catalysis

Application as a Ligand in Coordination Chemistry

The nitrogen atom within the pyridine (B92270) ring of 4-(3,5-Dibromophenyl)-2,6-diphenylpyridine offers a prime coordination site for a variety of metal ions. The compound's structural similarity to terpyridine ligands suggests its capability to form stable complexes with transition metals, opening avenues for applications in catalysis and materials science. rsc.orgnih.govnih.gov

The synthesis of metal complexes with ligands analogous to This compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, iridium(III) complexes, which are of significant interest for their phosphorescent properties, are often synthesized by reacting the cyclometalated iridium(III) dimer with the desired ligand in a mixture of dichloromethane (B109758) and methanol, followed by anion exchange. mdpi.com Similarly, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with precursors like potassium tetrachloropalladate(II) or by employing a one-pot reaction with species such as cis-[PtCl₂(DMSO)₂]. mdpi.comnih.gov

The characterization of these complexes is crucial to confirm their structure and purity. Standard analytical techniques employed for analogous compounds include:

NMR Spectroscopy: ¹H, ¹³C, ¹⁵N, and ¹⁹⁵Pt NMR are used to elucidate the structure of the complexes and to study their dynamics in solution. nih.gov

FT-IR Spectroscopy: This technique helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and composition of the synthesized complexes. mdpi.com

A general synthetic route to a palladium(II) complex with a bidentate pyridine-amide ligand involves the reaction of an aqueous solution of potassium tetrachloropalladate(II) with the ligand in dichloromethane. mdpi.com For iridium(III) complexes, a common method involves the initial formation of a chloro-bridged dimer, which then reacts with the ancillary ligand to yield the final complex. mdpi.com

The coordination chemistry of ligands similar to This compound is well-documented, particularly for the analogous terpyridine systems. nih.govnih.gov These ligands typically act as tridentate N,N,N-pincer ligands, coordinating to a metal center in a nearly planar fashion. nih.gov The nitrogen atoms of the pyridine rings form stable sigma bonds with the metal. Upon coordination, the ligand, which exists in a trans-trans conformation in its free state, adopts a cis-cis geometry to facilitate chelation. nih.gov

The crystal structure of the closely related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine , reveals that the phenyl rings are twisted with respect to the central pyridine ring. nih.govresearchgate.net This steric hindrance can influence the geometry of the resulting metal complexes. For square planar metals like Pd(II) and Pt(II), complexes with related ligands often adopt a distorted square planar geometry. mdpi.comdocumentsdelivered.com In the case of octahedral metals like Ir(III), the ligand would occupy three coordination sites, with other ligands completing the coordination sphere.

Palladium complexes bearing pyridine-based ligands are renowned for their catalytic prowess in a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis. vu.nlresearchgate.net Complexes derived from ligands analogous to This compound are anticipated to be effective catalysts for reactions such as the Suzuki-Miyaura coupling. For example, palladium(II) complexes with 2-phenylpyridine (B120327) derivatives have demonstrated high efficiency in promoting the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, even in aqueous media and under aerobic conditions. researchgate.net

The catalytic activity of these complexes is influenced by the ligand framework. The steric and electronic properties of the ligand can be fine-tuned to optimize the catalytic performance. The presence of the dibromophenyl group in This compound offers a handle for further functionalization, potentially leading to the development of more sophisticated and efficient catalysts. Palladium complexes with related ligands have also been employed in other C-C bond-forming reactions, such as the homocoupling of alkynes. documentsdelivered.com

Beyond palladium catalysis, iridium complexes are known to catalyze a range of transformations, including oxidation reactions. While specific examples with This compound are not yet reported, the broader class of iridium-pyridine complexes has shown promise in this area.

| Catalyst Type | Reaction | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Palladium(II) complexes with 2-phenylpyridine derivatives | Suzuki-Miyaura Coupling | Aryl bromides and phenylboronic acid | High efficiency in aqueous solvent under aerobic conditions. | researchgate.net |

| Palladium(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands | Suzuki-Miyaura Coupling, Transfer Hydrogenation, Alkyne Homocoupling | Various functional groups | High catalytic activity observed, with the tetranuclear complex being the most active. | documentsdelivered.com |

| Palladium(II)-Salan complexes | Suzuki-Miyaura Coupling | Aryl halides and arylboronic acid derivatives | Highly active in water and air; activity increases with linker length and steric congestion. | nih.gov |

Role in Organic Electronic and Optoelectronic Materials

The extended π-conjugated system of This compound , combined with its thermal stability and potential for functionalization, makes it an interesting candidate for applications in organic electronics.

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on pyridine derivatives have been extensively investigated. The subject compound, This compound , could potentially serve multiple roles within an OLED device structure.

As a host material in phosphorescent OLEDs (PhOLEDs), the high triplet energy that is characteristic of many pyridine-based compounds is a critical attribute. This allows for efficient energy transfer to the phosphorescent guest emitter, leading to high quantum efficiencies. The dibromo-substitution on the phenyl ring can be used to further tune the electronic properties and morphology of the material in thin films.

Iridium(III) complexes derived from phenylpyridine-type ligands are among the most successful phosphorescent emitters, and a complex of This compound with iridium could potentially exhibit interesting photophysical properties. For instance, a novel iridium(III) complex with a 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine ligand has been synthesized and used in solution-processed PhOLEDs, achieving a maximum quantum efficiency of 4.18%. nih.gov

Furthermore, the charge-transporting properties of pyridine-containing molecules are also of interest. Depending on the specific molecular design, these materials can be tailored to transport either electrons or holes. The ability to form stable thin films with good charge carrier mobility is a key requirement for their use as charge transport layers in OLEDs.

| Compound/Complex | Role in OLED | Maximum Quantum Efficiency (%) | Luminance Efficiency (cd/A) | Emission Color | Reference |

|---|---|---|---|---|---|

| (MeO₂CF₃ppy)₂Ir(acac) | Emitter | 4.18 | 9.04 | Green | nih.gov |

| (MPBFP)₂Ir(detd) | Emitter | 17.2 | - | Green | rsc.org |

| (MPBFP)₂Ir(tmd) | Emitter | 16.7 | - | Green | rsc.org |

| (MPBFP)₂Ir(acac) | Emitter | 16.5 | - | Green | rsc.org |

Organic Field-Effect Transistors (OFETs) are a cornerstone of modern organic electronics, with applications in flexible displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge-transporting properties of the organic semiconductor used as the active layer.

While there is no specific data on the use of This compound in OFETs, related pyridine-containing organic semiconductors have been investigated. For an organic material to function effectively in an OFET, it must possess good charge carrier mobility and form well-ordered thin films. The planarity and intermolecular interactions of the molecules play a crucial role in facilitating efficient charge transport.

The development of n-type organic semiconductors has been a significant focus of research to enable the fabrication of complementary circuits. Pyridine-substituted diketopyrrolopyrrole derivatives have been shown to exhibit n-type behavior with good electron mobilities. researchgate.net The electron-deficient nature of the pyridine ring can facilitate electron transport. The presence of the dibromophenyl group in This compound provides a route for further chemical modification to enhance its semiconducting properties, such as by introducing solubilizing groups or other functional moieties to control thin-film morphology and improve charge carrier mobility. Studies on the anisotropic charge transport in thin films of related polymers highlight the importance of molecular orientation for device performance. rsc.org

Photovoltaic Cells and Other Energy Conversion Devices

While direct applications of this compound in photovoltaic cells are not extensively documented in dedicated studies, its structural analogs, such as 4-(4-Bromophenyl)-2,6-diphenylpyridine, are recognized as valuable intermediates in the synthesis of electroluminescent materials. researchgate.netnih.gov This association suggests a potential for this class of compounds in broader energy conversion and optoelectronic devices. The core 2,6-diphenylpyridine (B1197909) structure provides a robust, electron-deficient scaffold that can be functionalized to tune electronic properties. In the context of energy conversion, such molecules can serve as transport layers or host materials for emissive dopants in Organic Light-Emitting Diodes (OLEDs). The bromine atoms on the phenyl ring offer sites for post-synthetic modification, allowing for the attachment of other functional groups to optimize performance in devices like dye-sensitized solar cells (DSSCs) or perovskite solar cells, where tailored interface materials are crucial for efficient charge extraction and transport.

Structure-Property Relationships for Optoelectronic Performance and Efficiency

The optoelectronic behavior of this compound is intrinsically linked to its three-dimensional molecular architecture. X-ray crystallography studies of the closely related compound 4-(4-Bromophenyl)-2,6-diphenylpyridine reveal that the three phenyl rings adopt a non-coplanar, disrotatory (counter-rotating) arrangement around the central pyridine ring. researchgate.netnih.gov The dihedral angles between the pyridine core and the attached phenyl rings are significant, with the 2- and 6-position phenyls being twisted by approximately 19.6° and 27.5°, respectively, and the 4-position bromophenyl ring twisted by about 30.5°. researchgate.netnih.gov

This twisted conformation is critical for optoelectronic performance for several reasons:

Prevention of π-Stacking: The non-planar structure sterically hinders close packing and the formation of aggregates (π-stacks). This is highly desirable in luminescent materials, as aggregation often leads to fluorescence quenching, which reduces device efficiency.

Electronic Decoupling: The twist between the rings partially disrupts the π-conjugation across the molecule. This influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the bandgap and the resulting absorption and emission wavelengths.

Enhanced Solubility: The bulky, non-planar shape improves the solubility of the compound in organic solvents, which is a significant advantage for solution-based processing and fabrication of thin-film devices.

The heavy bromine atoms can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing from singlet to triplet excited states. This characteristic is particularly relevant for applications in phosphorescent OLEDs (PhOLEDs), where harvesting triplet excitons is key to achieving high internal quantum efficiencies.

Development of Chemosensors and Probes

Pyridine derivatives are a cornerstone in the development of chemosensors due to the nitrogen atom's ability to act as a binding site for analytes. researchgate.net The this compound scaffold is a promising platform for creating highly selective and sensitive sensors.

Design Principles for Sensor Platforms Utilizing Pyridine Derivatives

The design of effective chemosensors based on pyridine derivatives follows several core principles: researchgate.netresearchgate.net

Receptor Site: The lone pair of electrons on the pyridine nitrogen atom serves as a natural Lewis basic site for coordinating with metal cations and other Lewis acidic species. researchgate.net

Signaling Unit: The pyridine ring is often incorporated into a larger conjugated system that acts as a fluorophore or chromophore. Analyte binding at the receptor site perturbs the electronic structure of this system, causing a detectable change in its optical properties (e.g., fluorescence intensity, color, or absorption/emission wavelength). nih.gov

Selectivity and Sensitivity: Functional groups are strategically attached to the pyridine scaffold to enhance binding affinity and selectivity for a specific target analyte. For instance, Schiff bases derived from pyridine precursors are widely used to create multidentate ligands that can selectively bind certain metal ions. researchgate.net The introduction of bulky or sterically hindering groups can create a specific binding pocket that only accommodates analytes of a certain size and shape.

Sensing Mechanisms for Specific Analytes (e.g., metal ions, small molecules)

The primary sensing mechanism for pyridine-based sensors involves the interaction of an analyte with the pyridine nitrogen, which modulates the photophysical properties of the molecule.

Metal Ion Sensing: Pyridine derivatives are particularly effective for detecting heavy and transition metal ions. researchgate.net Upon coordination of a metal ion like Cu²⁺ or Pb²⁺ to the pyridine nitrogen, several processes can occur to generate a signal: nih.govnih.gov

Photoinduced Electron Transfer (PET): The binding of the ion can alter the energy levels of the sensor, either inhibiting or promoting a PET process that quenches or enhances fluorescence.

Intramolecular Charge Transfer (ICT): Coordination can change the electron density distribution within the molecule, shifting the emission wavelength.

Conformational Restriction: Binding can rigidify the molecular structure, reducing non-radiative decay pathways and leading to fluorescence enhancement.

For this compound, the dibromo-substituents can be leveraged as reactive handles for further functionalization, allowing the attachment of specific ionophores to target analytes beyond metal ions, such as anions or neutral small molecules.

Performance Metrics: Sensitivity, Selectivity, and Response Time

The efficacy of a chemosensor is evaluated based on several key performance metrics. researchgate.net

Sensitivity: This refers to how small a quantity of an analyte the sensor can reliably detect. It is often quantified by the Limit of Detection (LOD), which is the lowest analyte concentration that produces a signal distinguishable from the background noise. mdpi.com Fluorescent sensors based on pyridine derivatives have demonstrated high sensitivity, with LODs reaching nanomolar (nM) or even lower concentrations for certain analytes. mdpi.com

Selectivity: This measures the sensor's ability to respond to a specific target analyte in the presence of other, potentially interfering, species. mdpi.com High selectivity is crucial for real-world applications in complex media like environmental water samples or biological fluids. acs.org It is typically assessed by testing the sensor's response to a range of potential interferents.

Response Time: This is the time required for the sensor to generate a stable signal upon exposure to the analyte. researchgate.net For practical applications, especially in real-time monitoring, a rapid response time is highly desirable.

The table below summarizes typical performance metrics for chemosensors, including examples based on pyridine derivatives.

| Performance Metric | Description | Typical Value/Characteristic for Pyridine-Based Sensors |

|---|---|---|

| Sensitivity (LOD) | The lowest concentration of an analyte that can be reliably detected. | Can range from micromolar (μM) to nanomolar (nM), with some achieving picomolar (pM) levels. For example, a Cu²⁺ sensor reached a 0.25 μM LOD. nih.gov |

| Selectivity | The ability to detect a target analyte without interference from other compounds. | Often demonstrates high selectivity for specific metal ions (e.g., Pb²⁺, Cu²⁺, Hg²⁺) over a panel of other cations. nih.govacs.org |

| Response Time | The time taken to reach signal equilibrium after adding the analyte. | Generally fast, often occurring within seconds to a few minutes. acs.org |

| Signaling Mechanism | The physical process that generates the output signal. | Commonly fluorescence "turn-on" or "turn-off," colorimetric changes visible to the naked eye, or shifts in UV-Vis absorption spectra. nih.govacs.org |

| Stoichiometry | The binding ratio between the sensor molecule and the analyte. | Frequently forms 1:1 or 1:2 sensor-analyte complexes. nih.gov |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound makes it an excellent candidate for use as a "tecton," or building block, in designing complex, self-assembled architectures. Its analog is noted as a useful intermediate for creating new supramolecules. nih.gov

The key features enabling its role in self-assembly are:

Halogen Bonding: The two bromine atoms on the 3,5-positions of the phenyl ring are potent halogen bond donors. Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. This interaction can be used to program the assembly of molecules into predictable one-, two-, or three-dimensional networks.

Hydrogen Bonding and Coordination: The pyridine nitrogen can act as a hydrogen bond acceptor or as a coordination site for metal ions. This allows for the integration of the molecule into multi-component systems, such as metal-organic frameworks (MOFs) or coordination polymers, where the pyridine unit directs the assembly of the network.

By carefully balancing these diverse non-covalent forces—halogen bonding, π-π stacking, and coordination—researchers can use this compound to engineer crystalline materials with tailored structures and functions, such as porous materials for gas storage or crystalline solids with unique photophysical properties.

Exploration of Non-Covalent Interactions for Directing Self-Assembly

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach to fabricating functional materials. For this compound, the key to its self-assembly lies in a variety of non-covalent interactions. The aromatic rings can participate in π-π stacking, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions.

The bromine atoms on the 3,5-positions of the phenyl group are of particular importance as they can engage in halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acidic halogen bond donor) and a Lewis base (the halogen bond acceptor). In the case of this compound, the bromine atoms can interact with the nitrogen atom of a neighboring pyridine ring or other Lewis basic sites, leading to the formation of predictable supramolecular synthons. The strength and directionality of these interactions can be influenced by the electronic nature of the substituents on the pyridine and phenyl rings.

Formation of Ordered Supramolecular Architectures and Functional Assemblies

The directed self-assembly of this compound and its derivatives can give rise to a variety of ordered supramolecular architectures. acs.org These can range from simple one-dimensional chains and tapes to more complex two-dimensional sheets and three-dimensional networks. The formation of these architectures is often a dynamic process, allowing for self-correction and the formation of thermodynamically stable structures. acs.org

By modifying the peripheral phenyl groups or introducing additional functional groups, it is possible to program the self-assembly process to yield specific architectures with desired properties. For instance, the incorporation of long alkyl chains could promote the formation of liquid crystalline phases, while the introduction of photoactive moieties could lead to materials with interesting photophysical properties. Coordination-driven self-assembly, where the pyridine nitrogen coordinates to a metal center, can lead to the formation of discrete metallacycles or coordination polymers with applications in catalysis, sensing, and gas storage. nih.gov

Further Functionalization and Derivatization for Enhanced Properties

The two bromine atoms on the central phenyl ring of this compound serve as versatile handles for further chemical modification, opening up avenues for the synthesis of a wide range of derivatives with tailored properties.

Strategies for Modification at Bromine Positions (e.g., via cross-coupling reactions)

The carbon-bromine bonds in this compound are amenable to a variety of transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a particularly powerful tool for this purpose. nih.gov By reacting the dibromo compound with various aryl or heteroaryl boronic acids, it is possible to introduce a wide range of substituents at the 3 and 5 positions of the central phenyl ring. nih.gov

The choice of catalyst, ligand, base, and reaction conditions can influence the selectivity and efficiency of the coupling reaction. For instance, by carefully controlling the stoichiometry of the reagents, it may be possible to achieve selective mono-arylation, leading to a product with one remaining bromine atom for subsequent orthogonal functionalization. Other useful cross-coupling reactions that can be employed include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions allow for the introduction of a diverse array of functional groups, including other aromatic rings, extended π-systems, and electron-donating or -withdrawing groups.

Synthesis and Comparative Studies of Substituted Analogues

The synthesis of a library of substituted analogues of this compound is crucial for establishing structure-property relationships. By systematically varying the substituents at the bromine positions, as well as on the peripheral phenyl rings, researchers can gain insights into how different functional groups influence the molecule's properties.

For example, a series of analogues with different electron-donating or electron-withdrawing groups at the 3,5-positions of the central phenyl ring could be synthesized and their photophysical and electrochemical properties compared. Similarly, analogues with different steric bulk could be prepared to study the influence of steric hindrance on the molecule's conformation and packing in the solid state. Computational studies, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to provide a deeper understanding of the electronic structure and properties of these analogues.

Tuning Electronic and Structural Properties through Systematic Derivatization

The systematic derivatization of this compound allows for the fine-tuning of its electronic and structural properties. The introduction of electron-donating groups, such as alkoxy or amino groups, will generally raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups, such as nitro or cyano groups, will lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov This ability to modulate the HOMO-LUMO gap is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

Current Challenges and Future Research Directions

Addressing Synthetic Scalability and Sustainability

Future research is focused on developing more efficient and environmentally friendly synthetic methods. researchgate.netnih.gov Key strategies include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, which combine several reactants in a single vessel to form a complex product, offer a streamlined approach to synthesizing polysubstituted pyridines. researchgate.netresearchgate.net MCRs are advantageous due to their operational simplicity, reduced solvent usage, and potential for high atom economy. The development of a robust one-pot synthesis for 4-(3,5-Dibromophenyl)-2,6-diphenylpyridine from readily available precursors is a primary objective.

Green Chemistry Principles: The integration of green chemistry is crucial for sustainability. This involves the use of water as a solvent, the application of solvent-free reaction conditions, and the development of recyclable catalysts. researchgate.net For instance, the use of tin(II) chloride dihydrate (SnCl2·2H2O) as a recyclable catalyst in water for synthesizing polysubstituted pyridines represents a promising green approach. researchgate.net

Catalyst Development: Research into novel catalysts, including metal-free options and efficient transition metal complexes, is ongoing. mdpi.comorganic-chemistry.org The goal is to identify catalysts that can facilitate the desired bond formations with high regioselectivity and yield under mild conditions, thereby reducing the energy input and environmental impact of the synthesis. mdpi.comresearchgate.net

Addressing these synthetic challenges is fundamental to unlocking the full potential of this compound, making it more accessible and economically viable for advanced applications.

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization and control. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not provide a true representation of the reaction dynamics, especially in complex, heterogeneous systems. nih.gov

The development and application of advanced in situ characterization techniques are poised to revolutionize reaction monitoring. acs.org These methods provide real-time data on the concentrations of reactants, intermediates, and products without disturbing the reaction mixture. nih.govnih.govshimadzu.com

| Technique | Application in Reaction Monitoring | Advantages |

| DART-MS (Direct Analysis in Real Time Mass Spectrometry) | Provides direct, quantitative monitoring of reaction progress by analyzing small aliquots in real-time. nih.gov | Overcomes issues with light scattering and sampling reproducibility in heterogeneous mixtures; allows for detailed mechanistic studies. nih.gov |

| Raman Spectroscopy | In-line monitoring of continuous-flow reactions by identifying unique vibrational bands for reactants and products. nih.gov | Enables rapid reaction optimization, provides continuous analysis, and allows for quantitative monitoring through calibration curves. nih.gov |

| Benchtop NMR (Nuclear Magnetic Resonance) Spectroscopy | Quantitative, real-time monitoring using stopped-flow systems, particularly useful for reactions involving gas evolution or toxic reagents. rsc.org | Circumvents complications of continuous-flow NMR and provides convenient acquisition of quantitative data. rsc.org |

By implementing these techniques, researchers can gain unprecedented insight into the formation of this compound. This knowledge will facilitate the optimization of reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity. nih.govnih.gov

Exploration of Novel Applications in Emerging Technologies

The unique structural and electronic properties of this compound make it a compelling candidate for various emerging technologies. The presence of the electron-withdrawing bromine atoms and the extended π-conjugated system suggests significant potential in materials science. An analogue, 4-(4-bromophenyl)-2,6-diphenylpyridine, has been identified as a valuable intermediate in the synthesis of electroluminescent materials and supramolecules. researchgate.net

Future research will likely focus on exploiting these characteristics in areas such as:

Organic Electronics: The compound's potential as a building block for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) is a major area of interest. The bromine atoms can serve as handles for further functionalization to fine-tune the material's electronic properties, such as its HOMO/LUMO energy levels, to optimize device performance.

Advanced Coatings and Functional Materials: The development of new material systems and coatings with tailored properties is a rapidly growing field. mdpi.commdpi.com Functionalized pyridines can be incorporated into polymers or deposited as thin films to create materials with specific optical, electronic, or protective properties for applications in aerospace, energy, and sensors. mdpi.commdpi.com

Supramolecular Chemistry: The pyridyl nitrogen and the phenyl rings provide sites for non-covalent interactions, making this compound an excellent candidate for constructing complex supramolecular architectures through self-assembly. researchgate.net These organized structures could find applications in molecular recognition, catalysis, and drug delivery.

Predictive Design of Functionalized Derivatives via Advanced Computational Modeling

The traditional trial-and-error approach to synthesizing and testing new molecules is time-consuming and resource-intensive. Advanced computational modeling offers a powerful alternative for the predictive design of functionalized derivatives of this compound with desired properties. nih.govnih.gov

By employing techniques such as Density Functional Theory (DFT), researchers can:

Predict Molecular Properties: Calculate key electronic and structural parameters, such as frontier molecular orbital energies (HOMO/LUMO), charge distribution, and molecular geometry. nih.gov This information is critical for predicting a derivative's potential performance in applications like organic electronics or as a ligand in a metal complex.

Guide Synthetic Efforts: Computational analysis can predict the reactivity of different sites on the molecule, helping chemists to devise more efficient synthetic strategies for creating new analogues. nih.govresearchgate.net For example, modeling can help determine the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents and reaction conditions.

Screen Virtual Libraries: Large virtual libraries of potential derivatives can be computationally screened for specific properties before any synthetic work is undertaken. researchgate.net This in silico screening significantly accelerates the discovery of new functional materials by focusing experimental efforts on the most promising candidates. researchgate.netekb.eg

This synergy between computational prediction and experimental validation is crucial for accelerating the development of new pyridine-based materials with tailored functionalities. nih.gov

Integration into Multi-Component Systems for Synergistic Functional Enhancements

The true potential of this compound may be realized through its integration into larger, multi-component systems where its properties can be combined with those of other molecules to achieve synergistic enhancements. The pyridyl group is a well-established coordinating ligand for a wide range of metal ions. nih.govrsc.org

Future research directions include:

Metallosupramolecular Architectures: Using the pyridine (B92270) nitrogen as a coordination site, the molecule can be self-assembled with metal ions to form discrete, well-defined structures like metallacages, prisms, and macrocycles. nih.govnih.gov The bromine atoms on the phenyl ring provide reactive handles for post-assembly modification, allowing for the introduction of additional functionalities or the linking of these supramolecular cages into larger networks.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule can act as a linker or metalloligand in the construction of extended coordination polymers and MOFs. rsc.org The rigidity of the core structure combined with the potential for functionalization at the bromine positions could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.

Heterobimetallic Complexes: The molecule can be used to bridge different metal centers, creating heterobimetallic complexes. acs.org Such systems are of interest in catalysis, where the cooperative action of two different metals can enable novel reactivity or enhance catalytic performance. acs.org

By strategically incorporating this compound into these complex systems, researchers can create advanced materials whose functions are greater than the sum of their individual parts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.